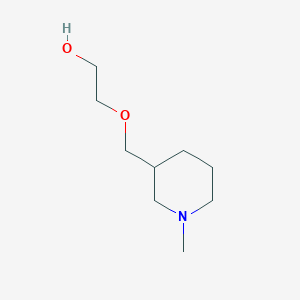![molecular formula C10H12F3N B176956 Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine CAS No. 137069-25-1](/img/structure/B176956.png)
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine” is an organic compound containing a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group with an amine at the end. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amine group might participate in reactions such as acylation or alkylation. The trifluoromethyl group could potentially undergo reactions with strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group and the amine) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which may include “Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Drugs
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs, which may include “Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine”, have been approved by the FDA over the last 20 years .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Regulation of Central Inflammation
Summary of the Application
“Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine” can play an important role in the regulation of central inflammation .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
This compound can be used to control brain inflammation processes .
4. Suzuki-Coupling Reactions
Summary of the Application
2-(Trifluoromethyl)phenylboronic acid, a compound related to “Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine”, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Methods of Application or Experimental Procedures
The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
Results or Outcomes
The exact results or outcomes were not detailed in the source .
5. Synthesis of Fluorinated Organic Chemicals
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which may include “Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of fluorinated organic chemicals .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
6. Anticancer Potential
Summary of the Application
Indole phytoalexins, which may include “Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine”, have emerged as intriguing candidates for exploration due to their diverse biological activities and potential as anticancer agents .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
These compounds hold promise for improving human health, particularly in terms of potential anticancer effects .
Future Directions
properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAAWOAZYJXFBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635003 |
Source


|
| Record name | N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine | |
CAS RN |
137069-25-1 |
Source


|
| Record name | N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137069-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



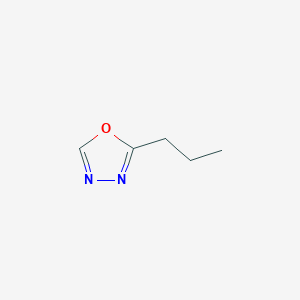
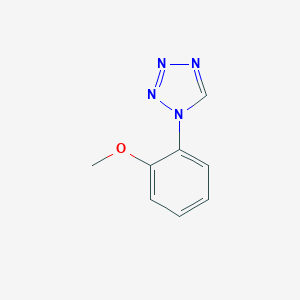


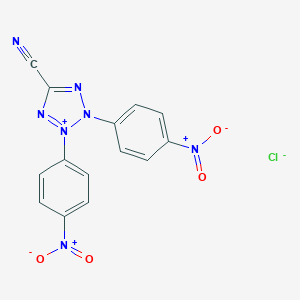
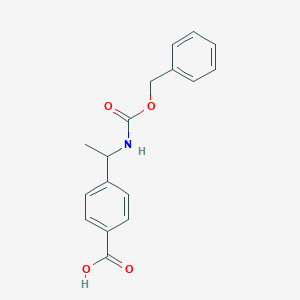
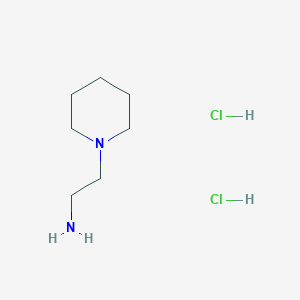
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
